methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate
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Overview
Description
Methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate is an ester compound characterized by its unique structure, which includes an oxolane ring and a long alkyl chain. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH) catalysts, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Methanol or ethanol, acid (e.g., H2SO4) or base (e.g., NaOH) catalysts.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The oxolane ring and alkyl chain contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, used as a solvent and flavoring agent.
Ethyl acetate: Another common ester, widely used as a solvent in the chemical industry.
Methyl butyrate: Known for its fruity odor, used in perfumes and flavorings.
Uniqueness
Methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate is unique due to its oxolane ring and long alkyl chain, which impart distinct chemical and physical properties.
Properties
CAS No. |
62136-81-6 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI Key |
LYNDPSJZMFFJQE-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CC[C@@H](O1)CCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Origin of Product |
United States |
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